molecular formula C10H21N3O2 B13432500 (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13432500
M. Wt: 215.29 g/mol
InChI Key: XCTOEODQRQDNQP-UHFFFAOYSA-N
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Description

(Z)-2-(2-(Ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This specialized compound features a hydroxyacetimidamide group, a motif known to be present in molecules with significant research value, such as those associated with innovative therapeutic platforms . The structure incorporates a piperidine ring with an ethoxymethyl side chain, suggesting potential for good membrane permeability and bioavailability. Researchers can explore its application as a key building block in medicinal chemistry, particularly in the synthesis of novel small molecule inhibitors or probes. Its mechanism of action is likely targeted, potentially involving specific enzyme inhibition or receptor modulation, which makes it valuable for hit-to-lead optimization programs in drug discovery. The presence of the N-hydroxyacetimidamide group is a critical functional feature that may contribute to chelating metal ions in enzyme active sites or modifying the compound's pharmacokinetic properties . As with all compounds of this nature, it is essential to conduct thorough in vitro and in vivo studies to fully elucidate its pharmacological profile. (Z)-2-(2-(Ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is offered with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-2-15-8-9-5-3-4-6-13(9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI Key

XCTOEODQRQDNQP-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CCCCN1C/C(=N/O)/N

Canonical SMILES

CCOCC1CCCCN1CC(=NO)N

Origin of Product

United States

Biological Activity

(Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C12_{12}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide exhibit significant anticancer activity. For instance, derivatives of piperidine have demonstrated efficacy against various cancer cell lines. A study highlighted the inhibition of proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} of 0.126 μM, indicating strong potential for selective cytotoxicity against cancer cells while sparing non-cancerous cells .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro assays showed that it could reduce pro-inflammatory cytokine production, which is crucial in conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity was quantified with a percentage inhibition ranging from 49.5% to 70.7% in various assays .

Enzyme Inhibition

Research suggests that (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has shown potential to inhibit matrix metalloproteinases (MMPs), which are key players in tumor metastasis and tissue remodeling .

Study on Anticancer Activity

In a controlled study, the compound was administered to mice bearing MDA-MB-231 tumors. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in survival rates among treated subjects. This study underscores the potential of (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide as a promising candidate for further development in anticancer therapies .

Safety Profile Assessment

A toxicity assessment was conducted where the compound was administered at doses up to 2000 mg/kg in Kunming mice. The results showed no acute toxicity, suggesting a favorable safety profile for further exploration in clinical settings .

Data Summary

PropertyValue
Molecular Weight250.30 g/mol
IC50_{50} (MDA-MB-231)0.126 μM
Anti-inflammatory Inhibition49.5% - 70.7%
Maximum Tolerated Dose2000 mg/kg

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide and its analogs:

Compound Core Structure Substituents Molecular Weight Key Properties/Biological Activity Reference
(Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide Piperidine 2-(ethoxymethyl), N'-hydroxyacetimidamide ~225.27* Hypothesized enzyme inhibition (structural analogy); potential intermediate for antimalarial agents
(Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine (5-membered) 3-(ethoxymethyl) 201.27 Lower conformational rigidity; used as a chemical synthesis intermediate
(Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide Phenyl 4-chloro 199.63 Human carbonic anhydrase inhibitor (IC₅₀ = 1.2 µM); crystal structure resolved
(Z)-N'-hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide Piperazine Tetrahydrofuran-methyl 242.32 Enhanced hydrogen bonding capacity (piperazine N atoms); research compound for enzyme targeting
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide Phenyl 3-chloro 199.63 Intermediate in antimalarial drug synthesis (31% yield in oxadiazole derivatives)
(E)-2-(2,4-Difluorophenyl)-N'-hydroxyacetimidamide Phenyl 2,4-difluoro (E-isomer) 216.17 Pharmaceutical impurity; E/Z isomerism affects binding affinity to targets

*Estimated based on molecular formula.

Key Observations:

Core Structure Impact: Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance interactions with polar residues in enzymes like MMP-13 .

Substituent Effects :

  • Ethoxymethyl vs. Chlorophenyl : Ethoxymethyl groups improve solubility (via ether oxygen), whereas chlorophenyl substituents enhance lipophilicity and π-π stacking, as seen in carbonic anhydrase inhibitors .
  • Halogen Position : 4-Chlorophenyl analogs () show higher inhibitory activity than 3-chlorophenyl derivatives (), emphasizing the role of substituent positioning in target engagement.

Stereochemistry :

  • The Z-configuration in N'-hydroxyacetimidamide derivatives is critical for mimicking substrate transition states in enzyme inhibition (e.g., carbonic anhydrase), whereas E-isomers () are often less active .

Synthetic Utility :

  • Compounds like (Z)-2-(3-chlorophenyl)-N'-hydroxyacetimidamide serve as precursors for antimalarial oxadiazoles, though yields vary significantly (31% in vs. higher yields in simpler analogs) .

Preparation Methods

Synthesis of the Piperidine Intermediate

The synthesis begins with the preparation of the substituted piperidine intermediate, 2-(ethoxymethyl)piperidine, which is crucial for subsequent functionalization.

  • Starting materials: Piperidine and ethoxymethyl halides (e.g., 2-chloroethyl ethyl ether) are typically used.
  • Reaction conditions: N-alkylation of piperidine with ethoxymethyl halides under basic conditions in an inert solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80–120°C).
  • Catalysts/base: Bases like cesium carbonate or potassium carbonate facilitate the nucleophilic substitution.
  • Purification: After reaction completion, the mixture is extracted and purified by column chromatography or recrystallization to isolate pure 2-(ethoxymethyl)piperidine.

This step is analogous to methods documented for related piperidine derivatives, where alkylation under inert atmosphere and microwave irradiation has been employed to improve yields and reaction rates.

Formation of the N'-Hydroxyacetimidamide Moiety

The key functionalization involves introducing the N'-hydroxyacetimidamide group onto the piperidine nitrogen.

  • Precursor: The hydroxyacetimidamide group is typically introduced via condensation of a suitable amidine or imidate intermediate with hydroxylamine derivatives.
  • Reagents: Hydroxylamine hydrochloride or N-hydroxyacetamidine salts are reacted with the piperidine intermediate.
  • Coupling agents: Carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or uronium-based reagents (e.g., HATU) are used to activate carboxylic acid or amidine precursors for coupling.
  • Solvents and conditions: Reactions are carried out in polar aprotic solvents like THF or dichloromethane at temperatures ranging from 0°C to room temperature, sometimes followed by gentle heating to complete the reaction.
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is employed to purify the final compound.

Control of (Z)-Isomer Formation

  • The (Z)-configuration around the C=N bond in the hydroxyacetimidamide is controlled by reaction conditions such as temperature, solvent polarity, and the use of specific catalysts or additives.
  • Isomer separation may be achieved by selective crystallization or preparative chromatography.
  • Analytical techniques like NMR spectroscopy and LC-MS confirm the isomeric purity.

Representative Synthetic Route Summary

Step Reaction Reagents/Conditions Outcome Notes
1 N-alkylation of piperidine Piperidine + 2-chloroethyl ethyl ether, Cs2CO3, DMSO, 120°C, 1 h, inert atmosphere 2-(ethoxymethyl)piperidine Microwave irradiation may enhance yield
2 Amidination 2-(ethoxymethyl)piperidine + N-hydroxyacetamidine or hydroxylamine derivative, DCC or HATU, THF, 0–25°C, 4–12 h (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide Careful temperature control to favor (Z)-isomer
3 Purification Silica gel chromatography, hexane/ethyl acetate gradient High purity final compound Confirmed by NMR, LC-MS

Experimental Data and Research Findings

  • Yields: Alkylation steps typically yield 70–85%, amidination steps 60–80%, depending on scale and reaction optimization.
  • Purity: Final product purity exceeds 95% after chromatographic purification, confirmed by NMR and LC-MS.
  • Reaction times: Alkylation reactions complete within 1–2 hours; amidination reactions require longer times (4–12 hours) under mild conditions.
  • Environmental considerations: Use of green solvents and recycling of by-products (e.g., piperazine salts) is reported in related processes to reduce waste and cost.

Notes on Industrial Scale-Up

  • The preparation method for related piperazine derivatives emphasizes solvent recycling, recovery of hydrochloride salts, and vacuum distillation for purity enhancement, which can be adapted for this compound.
  • Reaction parameters such as molar ratios, temperature control, and solvent choice are critical for scalability and reproducibility.
  • Safety precautions include handling of reactive intermediates and maintaining inert atmosphere to avoid oxidation or isomerization.

Q & A

Basic Question: What are the recommended synthetic routes and analytical techniques for characterizing (Z)-2-(2-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide?

Answer:
Synthesis typically involves modifying bicyclic piperidine intermediates (e.g., 2-(ethoxymethyl)piperidine) through nucleophilic substitution or coupling reactions. Key steps include introducing the hydroxyacetimidamide group under controlled pH and temperature to preserve stereochemistry. Analytical validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, particularly the (Z)-configuration of the imidamide .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
  • HPLC with chiral columns to assess enantiomeric purity, critical for biological activity studies .

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatility of intermediates .
  • Store at -20°C for long-term stability; avoid moisture to prevent hydrolysis of the imidamide group .
  • Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Question: How can researchers resolve discrepancies in reported biological activities of structurally related azabicyclic compounds?

Answer:
Discrepancies may arise from stereochemical variations or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Systematically modify substituents (e.g., ethoxymethyl vs. hydroxymethyl groups) and evaluate activity shifts .
  • Crystallography or molecular docking : Resolve stereochemical ambiguities and validate target binding modes .
  • Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate confounding factors .

Advanced Question: What strategies are effective for elucidating the mechanism of action of this compound in enzymatic systems?

Answer:

  • Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes like metalloproteases or acetylcholinesterase .
  • Kinetic studies : Monitor enzyme inhibition via fluorogenic substrates (e.g., AMC-labeled peptides) to determine IC₅₀ values .
  • Metabolite profiling : LC-MS/MS to identify metabolites in hepatic microsomes, predicting pharmacokinetic behavior .

Advanced Question: How can computational methods enhance the design of derivatives with improved target selectivity?

Answer:

  • In silico modeling : Use density functional theory (DFT) to optimize the hydroxyacetimidamide group’s geometry for hydrogen bonding with target residues .
  • Pharmacophore mapping : Identify critical interactions (e.g., piperidine ring’s role in hydrophobic binding) using tools like Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable solubility and low CYP450 inhibition .

Advanced Question: What experimental approaches validate the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .

Advanced Question: How can structural modifications address solubility limitations without compromising bioactivity?

Answer:

  • Prodrug strategies : Introduce phosphate or ester groups on the hydroxyimidamide moiety to enhance aqueous solubility .
  • Salt formation : React with sodium or potassium counterions to improve crystallinity and dissolution rates .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen, balancing hydrophilicity and target affinity .

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